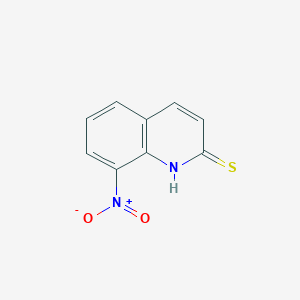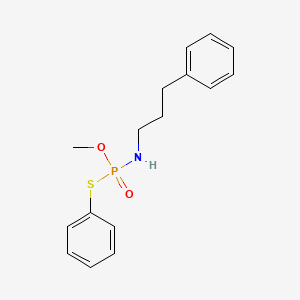
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester typically involves the reaction of phenylpropylamine with phosphorus oxychloride, followed by the addition of methanol and phenylthiol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the consistency and quality of the final product. The purification of the compound is typically achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
作用机制
The mechanism of action of phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Phosphoramidothioic acid, O,S-dimethyl ester: This compound has a similar structure but with different substituents.
Phosphoramidothioic acid, O-methyl S-ethyl ester: Another similar compound with different alkyl groups.
Uniqueness
Phosphoramidothioic acid, phenylpropyl-, O-methyl S-phenyl ester is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
83695-71-0 |
|---|---|
分子式 |
C16H20NO2PS |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-[methoxy(phenylsulfanyl)phosphoryl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H20NO2PS/c1-19-20(18,21-16-12-6-3-7-13-16)17-14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,17,18) |
InChI 键 |
PKCGKPFWCYOBAM-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(NCCCC1=CC=CC=C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

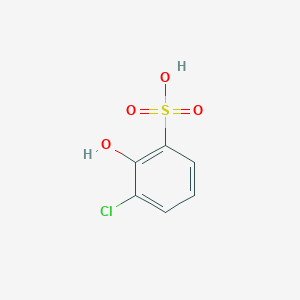
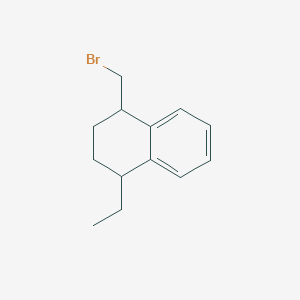
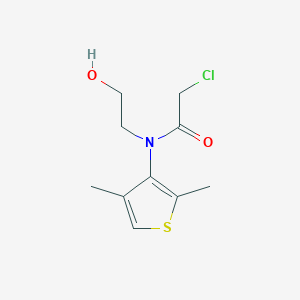
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)

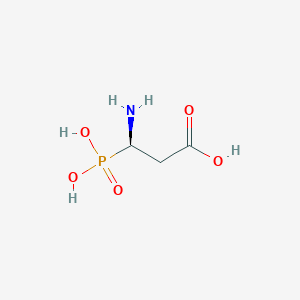

![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
